Cas no 3277-79-0 (4-Bromophenyl Cyclohexyl Ketone)

4-Bromophenyl Cyclohexyl Ketone is a brominated aromatic ketone with a cyclohexyl substituent, offering a versatile intermediate in organic synthesis. Its distinct structure, featuring a bromine atom on the phenyl ring, facilitates selective functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in pharmaceutical and agrochemical research. The cyclohexyl group enhances steric and electronic properties, influencing reactivity in ketone-based transformations. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in constructing complex molecular frameworks underscores its importance in medicinal chemistry and material science. Proper handling and storage are recommended to maintain integrity.
4-Bromophenyl Cyclohexyl Ketone structure
3277-79-0 structure
Product Name:4-Bromophenyl Cyclohexyl Ketone
CAS No:3277-79-0
MF:C13H15BrO
MW:267.161603212357
MDL:MFCD03841351
CID:870586
PubChem ID:24261645
Update Time:2025-06-10

4-Bromophenyl Cyclohexyl Ketone Chemical and Physical Properties

Names and Identifiers

    • (4-bromophenyl)-cyclohexyl-methanone
    • (4-bromophenyl)(cyclohexyl)methanone
    • 4-Bromophenyl cyclohexyl ketone
    • LogP
    • methanone, (4-bromophenyl)cyclohexyl-
    • 3277-79-0
    • DTXSID40640565
    • (4-bromophenyl)-cyclohexylmethanone
    • MFCD03841351
    • SCHEMBL14335438
    • OSZVBPMTWSMMRS-UHFFFAOYSA-N
    • AKOS009339931
    • G57882
    • C13H15BrO
    • CS-0357252
    • EN300-24525456
    • 4-Bromophenyl Cyclohexyl Ketone
    • MDL: MFCD03841351
    • Inchi: 1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
    • InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1CCCCC1)=O

Computed Properties

  • Exact Mass: 266.03065
  • Monoisotopic Mass: 266.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-Bromophenyl Cyclohexyl Ketone Pricemore >>

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Additional information on 4-Bromophenyl Cyclohexyl Ketone

Recent Advances in the Study of 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ketone derivative, characterized by a bromophenyl group attached to a cyclohexyl ketone moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases.

One of the most notable advancements in the study of 4-Bromophenyl Cyclohexyl Ketone is its role as a precursor in the synthesis of gamma-secretase modulators. Gamma-secretase is a critical enzyme involved in the processing of amyloid precursor protein (APP), and its dysregulation is implicated in the pathogenesis of Alzheimer's disease. Researchers have demonstrated that derivatives of 4-Bromophenyl Cyclohexyl Ketone can effectively modulate gamma-secretase activity, offering a promising avenue for the development of Alzheimer's therapeutics. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, highlighting the compound's potential in neurodegenerative disease research.

In addition to its applications in neurology, 4-Bromophenyl Cyclohexyl Ketone has been investigated for its anti-inflammatory properties. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These analogs were synthesized through a series of structural modifications, with the bromophenyl group playing a crucial role in enhancing binding affinity to inflammatory targets. The study suggests that 4-Bromophenyl Cyclohexyl Ketone derivatives could serve as lead compounds for the development of new anti-inflammatory drugs.

Another area of interest is the use of 4-Bromophenyl Cyclohexyl Ketone in the synthesis of photoactive compounds. Researchers have leveraged its unique chemical structure to develop photosensitizers for photodynamic therapy (PDT), a non-invasive treatment for cancer and microbial infections. A 2023 study in the European Journal of Medicinal Chemistry demonstrated that bromophenyl-containing ketones, including 4-Bromophenyl Cyclohexyl Ketone, exhibit strong absorption in the visible light spectrum, making them suitable for PDT applications. The study also highlighted the compound's stability and low toxicity, further supporting its potential in clinical settings.

Despite these promising developments, challenges remain in the optimization of 4-Bromophenyl Cyclohexyl Ketone derivatives for therapeutic use. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structural refinement and pharmacokinetic studies. Ongoing research is focused on improving the drug-like properties of these compounds, with computational chemistry and high-throughput screening playing pivotal roles in this process.

In conclusion, 4-Bromophenyl Cyclohexyl Ketone (CAS: 3277-79-0) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from neurodegenerative disease therapeutics to anti-inflammatory agents and photoactive compounds, underscore its potential as a versatile building block for drug discovery. Future studies will likely explore new derivatives and their mechanisms of action, paving the way for innovative treatments in various medical fields.

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